Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate is a synthetic organic compound with the chemical formula and a molecular weight of approximately 361.39 g/mol. It is characterized by the presence of a triazole-pyrimidine moiety and a sulfenyl group, which contribute to its potential biological activity. The compound is cataloged under the CAS number 863460-57-5 and is primarily used for research purposes in the field of medicinal chemistry and drug discovery .
This compound is classified as a small molecule with potential pharmacological properties. It can be sourced from various chemical suppliers specializing in research chemicals. The compound's structure suggests it may interact with biological systems, possibly as an inhibitor or modulator in specific biochemical pathways .
The synthesis of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents, conditions (temperature, pressure), and catalysts used in these reactions are essential for reproducibility but are not provided in the available sources .
The molecular structure of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate can be represented using various structural formulas:
CCOC(=O)C(Sc1ncnc2c1nnn2c1ccc(cc1)F)CCThe compound features a complex arrangement that includes:
The compound may participate in various chemical reactions typical for organic compounds with functional groups such as esters and thiols:
Technical details on reaction conditions and yields would require empirical data from laboratory experiments .
The physical properties of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate include:
Chemical properties include stability under various conditions (light, heat), reactivity towards nucleophiles or electrophiles, and potential degradation pathways .
Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate is primarily utilized in scientific research settings. Its applications may include:
Further studies are necessary to fully explore its therapeutic potential and establish safety profiles .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4